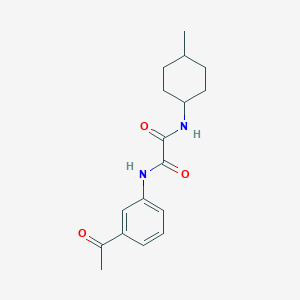
N'-(3-acetylphenyl)-N-(4-methylcyclohexyl)oxamide
Übersicht
Beschreibung
N-(3-acetylphenyl)-N’-(4-methylcyclohexyl)ethanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an ethanediamide backbone with substituents on the nitrogen atoms, specifically a 3-acetylphenyl group and a 4-methylcyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-N’-(4-methylcyclohexyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-acetylphenylamine and 4-methylcyclohexylamine as the primary starting materials.
Formation of Ethanediamide Backbone: The ethanediamide backbone is formed by reacting the starting amines with ethyl chloroformate under basic conditions, such as using sodium hydroxide or potassium carbonate.
Substitution Reactions: The 3-acetylphenyl and 4-methylcyclohexyl groups are introduced through substitution reactions, where the amines react with the ethyl chloroformate to form the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3-acetylphenyl)-N’-(4-methylcyclohexyl)ethanediamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Ensuring the final product meets the required purity and quality standards through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-acetylphenyl)-N’-(4-methylcyclohexyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or cyclohexyl rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-N’-(4-methylcyclohexyl)ethanediamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-N’-(4-methylcyclohexyl)ethanediamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-acetylphenyl)-N’-(4-methylphenyl)ethanediamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
N-(3-acetylphenyl)-N’-(4-methylcyclohexyl)propanediamide: Similar structure but with a propanediamide backbone instead of ethanediamide.
N-(3-acetylphenyl)-N’-(4-methylcyclohexyl)butanediamide: Similar structure but with a butanediamide backbone instead of ethanediamide.
Uniqueness
N-(3-acetylphenyl)-N’-(4-methylcyclohexyl)ethanediamide is unique due to its specific combination of substituents and backbone structure, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
N'-(3-acetylphenyl)-N-(4-methylcyclohexyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-6-8-14(9-7-11)18-16(21)17(22)19-15-5-3-4-13(10-15)12(2)20/h3-5,10-11,14H,6-9H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXFPYJNKNSMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [9-(4-fluorophenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B4393188.png)
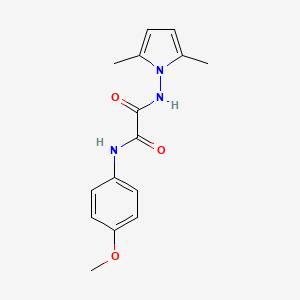
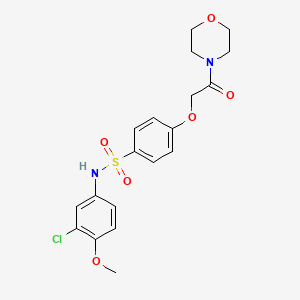

![3-[2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B4393212.png)
![3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol](/img/structure/B4393225.png)
![N'-cycloheptyl-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B4393227.png)
![N'-(2,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B4393235.png)
![N-BUTYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE](/img/structure/B4393241.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4393249.png)

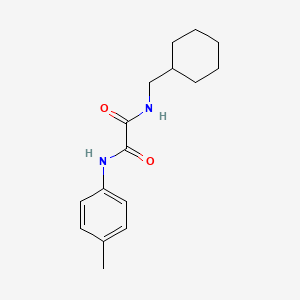
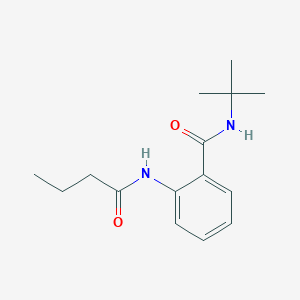
![5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4393265.png)
